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Compound of Interest

Compound Name: rac-Falcarinol

CAS No.: 4117-12-8

Cat. No.: B030405 Get Quote

Abstract & Strategic Overview
Falcarinol (Panaxynol) is a bioactive C17-polyacetylene found in Panax ginseng and Daucus

carota. It exhibits significant anti-inflammatory, anti-platelet-aggregatory, and cytotoxic

activities. However, its isolation from natural sources is low-yielding, and the molecule is prone

to polymerization and oxidation.

This application note details a robust, scalable total synthesis of rac-falcarinol. Unlike routes

relying on unstable polyyne precursors, this protocol employs a convergent strategy centered

on the Cadiot-Chodkiewicz cross-coupling. This method allows for the late-stage assembly of

the sensitive diyne moiety, minimizing handling losses.

Key Synthetic Challenges:

Stereoselectivity: Establishing the (Z)-alkene geometry at C9.

Chemoselectivity: Preventing homocoupling during diyne formation.

Stability: Handling the photosensitive and heat-labile conjugated diyne system.

Retrosynthetic Analysis
The strategy disconnects the molecule into three robust fragments, assembled linearly to

maintain the integrity of the unsaturation.
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Disconnection A: Nucleophilic addition of a vinyl group to the C3 aldehyde.

Disconnection B: Cadiot-Chodkiewicz coupling between the propargylic head and the

lipophilic tail.

Disconnection C: Nucleophilic displacement to install the terminal alkyne on the (Z)-alkene

tail.
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Figure 1: Retrosynthetic logic flow for rac-falcarinol, highlighting the convergent Cadiot-

Chodkiewicz step.

Detailed Experimental Protocols
Phase 1: Synthesis of the Lipophilic Tail (Fragments A &
B)
This phase constructs the C12 hydrocarbon chain containing the critical (Z)-alkene and the

terminal bromoalkyne functionality.

Step 1.1: Preparation of (Z)-2-Decen-1-ol
Objective: Create the cis-alkene geometry.

Reagents: 2-Decyn-1-ol (10.0 g, 64.8 mmol), Lindlar catalyst (500 mg), Quinoline (1.0 mL),

Methanol (100 mL).

Procedure:

Dissolve 2-decyn-1-ol in methanol in a hydrogenation flask.

Add quinoline (poison) and Lindlar catalyst.

Stir under H₂ atmosphere (balloon pressure) at room temperature.

Monitor: Check by TLC/GC every 30 mins. Reaction typically completes in 2–4 hours.

Over-reduction leads to the saturated alcohol.

Workup: Filter through a Celite pad. Concentrate filtrate in vacuo.

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Yield: ~95% (Clear oil).

Step 1.2: Conversion to (Z)-1-Bromo-2-decene
Objective: Activate the alcohol for nucleophilic displacement.
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Reagents: (Z)-2-Decen-1-ol (from 1.1), PBr₃ (0.4 equiv), Et₂O (anhydrous).

Procedure:

Dissolve alcohol in Et₂O at 0°C under Argon.

Add PBr₃ dropwise.[1] Maintain temperature < 5°C.

Stir for 2 hours at 0°C.

Quench: Pour onto ice/water. Extract with Et₂O. Wash with NaHCO₃ and brine.

Note: The allylic bromide is unstable; use immediately in Step 1.3.

Step 1.3: Synthesis of (Z)-Dodec-4-en-1-yne
Objective: Install the terminal alkyne (4 carbons extended).

Reagents: Lithium acetylide-ethylenediamine complex (2.0 equiv), DMSO (anhydrous).

Procedure:

Suspend Li-acetylide complex in DMSO at 0°C.

Add (Z)-1-bromo-2-decene dropwise.

Allow to warm to room temperature and stir for 3 hours.

Quench: Add water carefully. Extract with Pentane (to remove DMSO easily).

Yield: ~80% over two steps.[2][3]

Step 1.4: Terminal Alkyne Bromination
Objective: Create the electrophilic partner for Cadiot-Chodkiewicz coupling.

Reagents: (Z)-Dodec-4-en-1-yne, NBS (1.1 equiv), AgNO₃ (0.05 equiv), Acetone.

Procedure:
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Dissolve alkyne in acetone. Add NBS and AgNO₃.[4][5]

Stir at room temperature for 2 hours in the dark (wrap flask in foil).

Workup: Filter precipitate. Concentrate. Dissolve residue in hexane, wash with water.

Product: (Z)-1-Bromo-dodec-4-en-1-yne.

Safety: Haloalkynes can be explosive. Do not distill. Store in solution at -20°C.

Phase 2: Cadiot-Chodkiewicz Coupling & Final
Assembly
This phase couples the tail to the polar head group and establishes the final stereocenter

(racemic).

Step 2.1: Cadiot-Chodkiewicz Coupling
Objective: Formation of the unsymmetrical diyne.[6][7][8]

Component Role Equivalents

Propargyl Alcohol Nucleophile (Alkyne A) 1.5

(Z)-1-Bromo-dodec-4-en-1-yne Electrophile (Alkyne B) 1.0

CuCl Catalyst 0.05

NH₂OH·HCl
Reducing Agent (maintains

Cu(I))
0.1

Ethylamine (70% aq) Base/Solvent Excess

Protocol:

Setup: Flame-dry a 3-neck flask. Purge with Argon.

Catalyst Solution: Add EtNH₂ solution. Add CuCl and NH₂OH[9]·HCl. The solution should be

clear/yellow. If blue (Cu(II)), add more hydroxylamine.
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Addition A: Add Propargyl alcohol (dissolved in minimal MeOH) to the catalyst solution at

0°C.

Addition B: Add the bromoalkyne (from Step 1.4, dissolved in MeOH) dropwise over 30

minutes.

Critical: Slow addition prevents homocoupling of the bromoalkyne.

Reaction: Stir at 10°C for 2 hours.

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Result: (Z)-Pentadeca-6-en-2,4-diyn-1-ol.

Step 2.2: Mild Oxidation
Objective: Convert primary alcohol to aldehyde without isomerizing the double bond or

decomposing the diyne.

Reagents: Activated MnO₂ (10 equiv), CH₂Cl₂.

Procedure:

Dissolve the diyne-ol in CH₂Cl₂.

Add MnO₂. Stir vigorously at room temperature.

Monitor: TLC usually shows conversion in 1–2 hours.

Workup: Filter through Celite. Concentrate in vacuo (do not heat >30°C).

Product: (Z)-Pentadeca-6-en-2,4-diyn-1-al.

Step 2.3: Grignard Addition (Final Step)
Objective: Install the vinyl group and create the C3 alcohol.

Reagents: Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv), THF (anhydrous).
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Procedure:

Dissolve the aldehyde in anhydrous THF at -78°C.

Add VinylMgBr dropwise.

Stir at -78°C for 1 hour, then warm to 0°C.

Quench: Saturated NH₄Cl solution.

Extraction: Extract with Et₂O. Dry over MgSO₄.

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

Final Product:rac-Falcarinol (Colorless to pale yellow oil).

Analytical Validation
Parameter Expected Data for rac-Falcarinol

Physical State Pale yellow viscous oil (unstable at RT)

UV-Vis 230, 242, 256, 284 nm (Characteristic diyne fine

structure)

IR (Neat)
3350 (OH), 2250 (w, C

C), 1640 (C=C) cm⁻¹

¹H NMR (CDCl₃) 5.95 (ddd, H-2), 5.50 (m, H-9/10), 4.95 (d, H-3),

5.2-5.4 (terminal vinyl)

¹³C NMR
Characteristic diyne carbons at

65–80 ppm

Safety & Stability Guidelines
WARNING: Polyacetylenes are high-energy compounds.
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Explosion Hazard: Concentrated bromoalkynes and diynes can decompose explosively.

Never distill these compounds to dryness. Always keep them in solution during storage.

Polymerization: Falcarinol polymerizes rapidly upon exposure to light and air.

Storage: Store pure compound as a dilute solution in Benzene or Hexane at -80°C under

Argon.

Handling: Wrap all flasks in aluminum foil. Use amber glassware where possible.

Skin Irritant: Falcarinol is a potent contact allergen (cause of "Pickle-packer's vesicular

dermatitis"). Double-gloving (Nitrile) is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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